Cas no 2228115-20-4 (2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid)

2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
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- 2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid
- EN300-1922402
- 2228115-20-4
-
- インチ: 1S/C9H10BrNO4/c10-4-2-1-3-5(12)6(4)8(13)7(11)9(14)15/h1-3,7-8,12-13H,11H2,(H,14,15)
- InChIKey: AVDDRAUAQGDECO-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1C(C(C(=O)O)N)O)O
計算された属性
- せいみつぶんしりょう: 274.97932g/mol
- どういたいしつりょう: 274.97932g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- 疎水性パラメータ計算基準値(XlogP): -1.6
2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922402-0.25g |
2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid |
2228115-20-4 | 0.25g |
$1131.0 | 2023-09-17 | ||
Enamine | EN300-1922402-2.5g |
2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid |
2228115-20-4 | 2.5g |
$2408.0 | 2023-09-17 | ||
Enamine | EN300-1922402-1.0g |
2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid |
2228115-20-4 | 1g |
$1229.0 | 2023-05-31 | ||
Enamine | EN300-1922402-10.0g |
2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid |
2228115-20-4 | 10g |
$5283.0 | 2023-05-31 | ||
Enamine | EN300-1922402-10g |
2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid |
2228115-20-4 | 10g |
$5283.0 | 2023-09-17 | ||
Enamine | EN300-1922402-0.05g |
2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid |
2228115-20-4 | 0.05g |
$1032.0 | 2023-09-17 | ||
Enamine | EN300-1922402-5.0g |
2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid |
2228115-20-4 | 5g |
$3562.0 | 2023-05-31 | ||
Enamine | EN300-1922402-0.1g |
2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid |
2228115-20-4 | 0.1g |
$1081.0 | 2023-09-17 | ||
Enamine | EN300-1922402-0.5g |
2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid |
2228115-20-4 | 0.5g |
$1180.0 | 2023-09-17 | ||
Enamine | EN300-1922402-1g |
2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid |
2228115-20-4 | 1g |
$1229.0 | 2023-09-17 |
2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acidに関する追加情報
Comprehensive Overview of 2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid (CAS No. 2228115-20-4)
The compound 2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid (CAS No. 2228115-20-4) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and biochemical research. This compound, characterized by its bromo-hydroxyphenyl moiety and hydroxypropanoic acid backbone, exhibits potential applications in drug discovery and enzyme inhibition studies. Its molecular formula and intricate structure make it a subject of interest for researchers exploring novel therapeutic agents and biochemical pathways.
In recent years, the demand for specialized amino acid derivatives like 2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid has surged, driven by advancements in targeted drug delivery and precision medicine. The compound's brominated aromatic ring and hydroxy groups contribute to its reactivity, enabling its use as a building block in synthesizing more complex molecules. Researchers are particularly intrigued by its potential role in modulating enzyme activity and protein-protein interactions, which are critical in treating metabolic disorders and inflammatory conditions.
The synthesis and characterization of CAS No. 2228115-20-4 involve sophisticated techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). These methods ensure the purity and stability of the compound, which is essential for reproducible experimental results. The growing interest in green chemistry has also prompted investigations into eco-friendly synthesis routes for this compound, aligning with global sustainability goals.
One of the most frequently searched questions related to 2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid is its potential biological activity. Preliminary studies suggest that the compound may interact with specific receptors or enzymes, though further research is needed to elucidate its mechanisms. Another hot topic is its applicability in bioconjugation, where it could serve as a linker or modifier in antibody-drug conjugates (ADCs) and other biopharmaceuticals.
From an industrial perspective, CAS No. 2228115-20-4 is valued for its versatility. It can be customized for various research applications, including proteomics and metabolomics. The compound's stability under physiological conditions makes it a candidate for in vivo studies, though rigorous toxicity and pharmacokinetic evaluations are necessary before clinical use. Researchers are also exploring its potential in nanotechnology, where its functional groups could facilitate the development of advanced drug delivery systems.
In conclusion, 2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid (CAS No. 2228115-20-4) represents a promising area of research with broad implications for pharmaceutical development and biochemical engineering. Its unique structure and functional groups offer numerous opportunities for innovation, particularly in the context of personalized medicine and sustainable chemistry. As scientific inquiry continues to evolve, this compound is likely to remain a focal point for interdisciplinary studies.
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